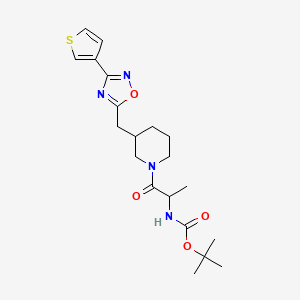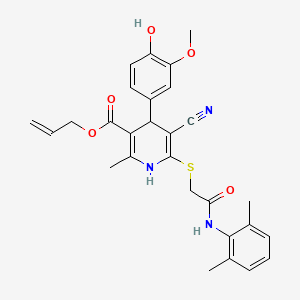![molecular formula C18H19N3O5 B2962976 1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 1172826-01-5](/img/structure/B2962976.png)
1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available literature, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . This method involves the reaction of a benzo[d][1,3]dioxol-5-yl group with an isoxazole group, followed by acetylation and coupling with a piperidine carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a benzo[d][1,3]dioxol-5-yl group, an isoxazole group, and a piperidine carboxamide group . The exact 3D structure and conformation would need to be determined through methods such as X-ray crystallography .
Aplicaciones Científicas De Investigación
- Compound X has been investigated for its potential as an anticancer agent. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines . These derivatives were synthesized using a Pd-catalyzed C-N cross-coupling method.
- Evaluation against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines revealed promising results. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells .
- Mechanistic studies indicated that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
- The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules, composed of tubulin proteins, are a leading target for anticancer agents. Compound X was designed based on antitubulin structures, aiming to explore indoles as potential anticancer agents .
- Previous structure-activity studies have highlighted specific features favorable for indole-based antitubulin agents, including substituents at the N1-position, position 2, and the 5- or 6-position of the indole moiety .
- Compound X serves as a template for further optimization. Researchers can modify its structure to create more potent analogs with improved anticancer properties .
Anticancer Activity
Antitubulin Activity
Drug Development
Direcciones Futuras
The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further mechanistic studies could also be conducted to understand its effects on cell cycle and apoptosis .
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide” is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis . By causing cell cycle arrest at the S phase, it disrupts normal cell division . This disruption, in turn, triggers programmed cell death or apoptosis .
Result of Action
The compound’s action results in significant growth inhibition in various cancer cell lines . For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Propiedades
IUPAC Name |
1-[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-18(23)11-3-5-21(6-4-11)17(22)9-13-8-15(26-20-13)12-1-2-14-16(7-12)25-10-24-14/h1-2,7-8,11H,3-6,9-10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYNUCMBARHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)

![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)


![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962912.png)


![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine](/img/structure/B2962915.png)
![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)